molecular formula C8H18O4S B1588946 Thiol-PEG4-Alcohol CAS No. 90952-27-5

Thiol-PEG4-Alcohol

Cat. No. B1588946
CAS RN: 90952-27-5
M. Wt: 210.29 g/mol
InChI Key: GKKYNULPAQDGHI-UHFFFAOYSA-N
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Description



  • Thiol-PEG4-Alcohol (CAS: 90952-27-5) is a crosslinker containing a hydroxyl group and a thiol group.

  • The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces (e.g., gold, silver).

  • The hydrophilic PEG spacer enhances solubility in aqueous media.





  • Synthesis Analysis



    • Thiol-PEG4-Alcohol can be synthesized using established methods, such as nucleophilic substitution reactions with alkyl halides or thiourea.





  • Molecular Structure Analysis



    • The molecular formula is C8H18O4S , with a molecular weight of 210.29 .

    • Thiol-PEG4-Alcohol consists of a sulfur binding group, a PEG spacer (composed of methylene groups), and a functional head group.





  • Chemical Reactions Analysis



    • The thiol group reacts with maleimides, disulfides, haloacetamides, and other thiols.

    • It can also bind to transition metal surfaces, making it useful for various applications.





  • Physical And Chemical Properties Analysis



    • Solubility : Enhanced by the hydrophilic PEG spacer.

    • Storage : Keep at -20°C.

  • Scientific Research Applications

    Biomedical Applications

    Thiol-PEG4-Alcohol, particularly in the form of PEG-Thiol hydrogels, is widely used in biomedical applications. These hydrogels, thanks to their biocompatibility, play a significant role in drug delivery and regenerative medicine. Various cross-linking chemistries, like Michael-type addition reactions and acrylate polymerization, are employed to create these hydrogel networks, which can be customized for specific biomedical needs (Yom-Tov, Seliktar, & Bianco-Peled, 2016).

    Sensor Technology

    Thiol-PEG4-Alcohol is instrumental in developing advanced sensors. For instance, gold-deposited surface plasmon resonance-based sensors coated with Thiol-PEG layers have demonstrated high selectivity for small molecules in aqueous solutions. These sensors, due to their unique structure, can effectively detect and measure ethanol concentrations in various solutions, showcasing their potential in analytical applications (Mitsushio, Masunaga, Yoshidome, & Higo, 2016).

    Tissue Engineering

    In the field of tissue engineering, Thiol-PEG4-Alcohol-based materials have been developed for use as scaffolds. The material properties like stiffness, degradation, and cross-linking can be finely tuned, making them suitable for various tissue engineering applications, including cell encapsulation and controlled drug release. These properties are essential for creating environments that support cell growth and tissue regeneration (Huynh, Liu, Cheng, Coughlin, & Alsberg, 2018).

    Polymer Science

    In polymer science, Thiol-PEG4-Alcohol is used in the synthesis of various polymeric materials. For instance, its incorporation into hydrogels has been explored for applications like phase change materials in thermal energy storage. These applications leverage the unique properties of Thiol-PEG4-Alcohol in creating stable, efficient materials for energy-related applications (Baştürk, Deniz, & Kahraman, 2016).

    Pharmaceutical Research

    Thiol-PEG4-Alcohol's role in pharmaceutical research is noteworthy, especially in drug formulation and delivery systems. Its properties allow for the creation of drug delivery systems that can be tailored for specific therapeutic needs, improving the efficacy and safety of drug administration (Elbert & Hubbell, 2001).

    Safety And Hazards

    Toxic if swallowed; causes severe skin burns and eye damage.



  • Future Directions



    • Explore applications in drug delivery systems, diagnostics, and materials science.

    • Investigate its potential for targeted therapies and site-specific delivery.




    properties

    IUPAC Name

    2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H18O4S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h9,13H,1-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKKYNULPAQDGHI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(COCCOCCOCCS)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H18O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40440360
    Record name Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40440360
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    210.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Thiol-PEG4-Alcohol

    CAS RN

    90952-27-5
    Record name Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40440360
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 90952-27-5
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A solution of thiourea (0.94 g, 12.35 mmol) and toluene-4-sulfonic acid 2-{2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethoxy)-ethyl ester (4.09 g, 11.75 mmol) in absolute alcohol (32 ml) was heated to reflux under argon atmosphere for 24 h. The mixture was cooled and a solution of NaOH (1.23 g, 30.75 mmol) in 15 ml of ethanol/water (9:1, v/v) was added. Refluxing was continued for another 2.5 h under argon. The reaction mixture was then cooled to ambient temperature and acidified to pH 2 using concentrated hydrochloric acid and then concentrated under reduced pressure. The residue was purified by flash chromatography using ethyl acetate/absolute ethanol (10:1) to afford the product as a colourless oil. Yield 1.55 g (66%).
    Quantity
    0.94 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    alcohol
    Quantity
    32 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    1.23 g
    Type
    reactant
    Reaction Step Two
    Name
    ethanol water
    Quantity
    15 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    HT Lin, W Yang, WY Su, CJ Chan, WY Chen… - … and Applications (FC …, 2018 - Springer
    … Poly(ethylene glycol) thiol (Thiol-PEG4-Alcohol) was purchased from Broadpharm Inc. (San Diego, California, USA). All DNA aptamers were synthesized by MDBio, Inc. …
    Number of citations: 2 link.springer.com
    PC Hsieh, HT Lin, WY Chen, JJP Tsai… - BioMed Research …, 2017 - hindawi.com
    Herein, we report a method of combining bioinformatics and biosensing technologies to select aptamers against prostate specific antigen (PSA). The main objective of this study is to …
    Number of citations: 11 www.hindawi.com
    Y Liang - 2019 - search.proquest.com
    Forty years have passed since the Sanger DNA sequencing technique faced the world. In the past 20 years, the advancement of the sequencing technique has suddenly sped up. This …
    Number of citations: 2 search.proquest.com

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